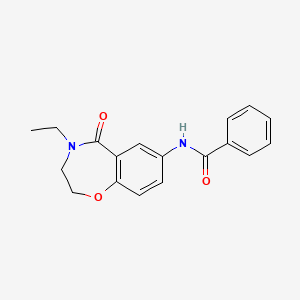

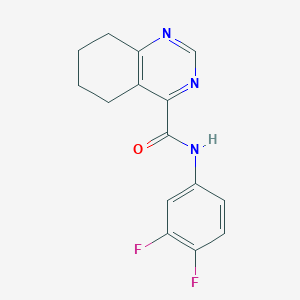

![molecular formula C22H26N4O3 B2355511 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide CAS No. 877640-21-6](/img/structure/B2355511.png)

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds and can influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including its exact molecular structure and the conditions under which it is stored and used. Piperazines can undergo a variety of reactions, including alkylation, acylation, and reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence of the piperazine ring, the methoxyphenyl group, and the specific arrangement of these groups within the molecule .Scientific Research Applications

Kinase Inhibition

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This research indicates that structurally similar compounds could be explored for their potential in targeting kinase-dependent pathways, offering a pathway for the development of new therapeutic agents (Schroeder et al., 2009).

Antiarrhythmic and Antihypertensive Effects

Research on pyrrolidin-2-one and pyrrolidine derivatives, particularly those with a 3-(4-arylpiperazin-1-yl)propyl moiety, revealed strong antiarrhythmic and antihypertensive activities. These findings suggest that compounds with similar structural features may have potential applications in cardiovascular disease treatment (Malawska et al., 2002).

Selective Receptor Antagonism

The study of WAY-100635, an achiral phenylpiperazine derivative, demonstrated high affinity and selectivity to the 5-HT1A receptor, indicating the utility of related compounds in studying receptor function and potential therapeutic applications (Forster et al., 1995).

Nootropic Activity

Synthesis and testing of 1,4-disubstituted 2-oxopyrrolidines for nootropic activity highlight the potential of related compounds in enhancing cognitive function. This area of research may pave the way for developing new treatments for cognitive disorders (Valenta et al., 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-29-20-9-7-19(8-10-20)26-16-17(15-21(26)27)23-22(28)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXAIUCGIXTKGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)

![N-[(3-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2355441.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)

![5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2355449.png)